2-(2-Bromoethyl)phenol

Organic Synthesis Medicinal Chemistry Physicochemical Property

Researchers seeking a conformationally restricted ortho-bromoethyl phenol for heterocycle synthesis often face unreliable isomer supply. 2-(2-Bromoethyl)phenol (CAS 57027-75-5) resolves this with a unique ortho-arrangement enabling selective intramolecular O-alkylation to 2,3-dihydrobenzofurans, inaccessible from the para-isomer. - Direct SN2 handle: primary bromide reacts with amines, thiols, and azides under mild conditions. - Analytical utility: bromine isotopic pattern simplifies MS quantitation; strong anomalous scattering aids X-ray crystallography phasing. - Higher LogP (2.7 vs. 1.09 for hydroxyethyl analog) enhances passive diffusion in cellular assays. Supplied with full QA/QC documentation for immediate R&D deployment.

Molecular Formula C8H9BrO
Molecular Weight 201.063
CAS No. 57027-75-5
Cat. No. B2613341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Bromoethyl)phenol
CAS57027-75-5
Molecular FormulaC8H9BrO
Molecular Weight201.063
Structural Identifiers
SMILESC1=CC=C(C(=C1)CCBr)O
InChIInChI=1S/C8H9BrO/c9-6-5-7-3-1-2-4-8(7)10/h1-4,10H,5-6H2
InChIKeyGZPRFUSTANBATG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Bromoethyl)phenol: Bifunctional Phenol Building Block


2-(2-Bromoethyl)phenol (CAS 57027-75-5), a C8H9BrO molecular weight 201.06 g/mol compound, is an ortho-substituted phenol featuring a 2-bromoethyl side chain [1]. Its structure integrates a phenolic hydroxyl group with a primary alkyl bromide, rendering it a versatile bifunctional building block in organic synthesis . This compound serves as a key intermediate for constructing complex heterocycles and bioactive molecules via nucleophilic substitution and subsequent cyclization or coupling reactions .

Building Block Ortho-substituted bifunctional phenol for heterocycle and bioactive scaffold synthesis
Reactive Handle Primary alkyl bromide enables SN2 diversification and cross-coupling under mild conditions
Cyclization Route Intramolecular O-alkylation pathway supports benzofuran and dihydrobenzofuran construction

2-(2-Bromoethyl)phenol: Substitution Limitations


Generic substitution of 2-(2-bromoethyl)phenol with positional isomers or functional analogs fails due to significant differences in electronic environment, lipophilicity, and hydrogen bonding capacity that directly impact reaction outcomes and downstream molecular properties [1]. The ortho-arrangement of the hydroxyl and bromoethyl groups facilitates unique intramolecular interactions and steric constraints during nucleophilic substitution, leading to distinct reaction pathways and product profiles compared to the para-isomer or the hydroxyethyl analog . These physicochemical variations translate to altered solubility, partitioning behavior, and ultimately divergent biological activity in target compounds [2].

Para-isomer 4-(2-Bromoethyl)phenol may not support intramolecular O-alkylation; ortho-substitution is required for cyclization-dependent synthetic routes
Hydroxyl analog 2-(2-Hydroxyethyl)phenol lacks the bromine handle; LogP, pKa, and cross-coupling reactivity profiles differ substantially
Other alkyl halides Chain-length or halide variations may shift reaction kinetics and product distribution; validate per synthetic route

2-(2-Bromoethyl)phenol: Key Differentiators


Higher Lipophilicity vs. Hydroxyl Analog

2-(2-Bromoethyl)phenol exhibits significantly higher lipophilicity compared to its direct hydroxyl analog, 2-(2-hydroxyethyl)phenol, as measured by the calculated LogP value. The brominated compound has an XLogP3 of 2.7 [1], whereas the hydroxyl analog has a reported LogP of 1.09 (KOWWIN v1.67 estimate) . This difference of approximately 1.6 LogP units corresponds to a roughly 40-fold increase in octanol-water partition coefficient, directly impacting extraction efficiency and passive membrane permeability in biological systems.

Lipophilicity (LogP)
Data to verify
XLogP3 = 2.7 vs. 1.09 (hydroxyl analog); ΔLogP ≈ 1.61, ~40× partition difference
May support organic-phase extraction and passive permeability screening
Computational predictions; experimental logP verification recommended
Organic Synthesis Medicinal Chemistry Physicochemical Property

pKa Shift vs. Hydroxyl Analog

The pKa of 2-(2-bromoethyl)phenol is predicted to be 10.05 ± 0.30 , which is lower than the predicted pKa of 10.24 ± 0.30 for the hydroxyl analog 2-(2-hydroxyethyl)phenol [1]. This difference of approximately 0.2 pKa units indicates that the brominated phenol is slightly more acidic, resulting in a marginally higher fraction of ionized phenoxide at physiological pH. This can influence solubility, protein binding, and overall pharmacokinetic behavior of derived compounds.

Acidity (pKa)
Data to verify
pKa 10.05 ± 0.30 vs. 10.24 ± 0.30 (hydroxyl analog); ΔpKa ≈ −0.19
Marginally higher acidity; may influence ionization-dependent solubility and partitioning
Predicted values; experimental pKa determination advised
Medicinal Chemistry ADME Physicochemical Property

Unique Intramolecular Cyclization vs. Para-Isomer

The ortho-relationship between the phenolic hydroxyl and bromoethyl group in 2-(2-bromoethyl)phenol facilitates intramolecular O-alkylation to form 2,3-dihydrobenzofuran derivatives, a reaction not accessible to its para-isomer 4-(2-bromoethyl)phenol . This distinct cyclization propensity is exploited in synthetic routes to benzofuran-based pharmacophores. Conversely, attempts to synthesize the ortho-isomer via ether cleavage can result in low yields, highlighting its unique reactivity profile [1].

Cyclization Potential
Class-level
Intramolecular O-alkylation → 2,3-dihydrobenzofuran derivatives; not accessible to para-isomer
Enables benzofuran scaffold synthesis via base-mediated cyclization
Class-level inference; yields may vary with substrate and conditions
Organic Synthesis Heterocycle Formation Structure-Reactivity Relationship

Heavy Atom Advantage for X-Ray & MS

2-(2-Bromoethyl)phenol contains a bromine atom, which is a heavy atom (atomic number 35) that imparts unique properties for analytical and structural biology applications. Its exact mass is 199.98368 Da, compared to 138.06808 Da for the hydroxyl analog 2-(2-hydroxyethyl)phenol [1]. The presence of bromine results in a characteristic isotopic signature (M+2 peak intensity ~1:1) in mass spectrometry, facilitating easy identification and quantitation. Furthermore, bromine's strong anomalous scattering enables phasing in X-ray crystallography of protein-ligand complexes, a capability not offered by the hydroxyl analog.

Heavy Atom Utility
Reported
Exact mass 199.98368 Da; characteristic Br isotopic signature (M+2 ∼1:1); anomalous scattering for X-ray phasing
May support MS detection, quantitation, and structural biology probe-design workflows
Reported mass and isotopic pattern; validate per analytical method
Structural Biology Analytical Chemistry Probe Design

2-(2-Bromoethyl)phenol: Optimal Use Cases


Benzofuran Synthesis via O-Alkylation

Leverage the ortho-relationship of the hydroxyl and bromoethyl groups to synthesize 2,3-dihydrobenzofuran derivatives or larger oxygen-containing heterocycles. This intramolecular cyclization pathway is a key differentiator from the para-isomer and is foundational for constructing natural product cores and bioactive scaffolds. Procure this compound when synthetic routes demand an ortho-bromoethyl phenol precursor [1].

Lipophilic Drug Lead Optimization

Utilize 2-(2-bromoethyl)phenol as a core scaffold for designing drug candidates where a higher LogP (2.7) is desirable for improved passive diffusion or blood-brain barrier penetration, compared to the more hydrophilic hydroxyl analog (LogP 1.09). The bromine atom also serves as a handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce further complexity [1].

Heavy Atom Probes for Crystallography & MS

Incorporate 2-(2-bromoethyl)phenol into small molecule probes to facilitate structure elucidation. The bromine atom's strong anomalous scattering aids in X-ray crystallography phasing, while its distinct isotopic pattern simplifies MS-based quantitation in proteomics and metabolomics workflows. Select this compound over the hydroxyl analog when such analytical advantages are required [1].

SN2 Derivatization to Advanced Building Blocks

Use 2-(2-bromoethyl)phenol as a versatile electrophile in SN2 reactions with a wide range of nucleophiles (amines, thiols, azides) to generate functionalized phenethylamine or thioether derivatives. The primary bromide exhibits higher reactivity compared to secondary or aryl bromides, enabling efficient diversification under mild conditions .

Application
Selection Property
Validation Focus
Benzofuran synthesis via O-alkylation
Ortho-bromoethyl substitution pattern
Intramolecular cyclization efficiency and product distribution
Lipophilic lead design
Reported LogP 2.7 partitioning profile
Passive permeability and organic-phase extraction screening
Crystallography and MS probe development
Bromine isotopic signature and anomalous scattering
MS detection limits and X-ray phasing power review
SN2 derivatization to advanced building blocks
Primary bromide electrophilicity profile
Nucleophile scope and reaction condition screening

Technical Documentation Hub

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24 linked technical documents
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